molecular formula C9H3Cl3N2O B1294330 2,3-Dichloroquinoxaline-6-carbonyl chloride CAS No. 1919-43-3

2,3-Dichloroquinoxaline-6-carbonyl chloride

Cat. No. B1294330
CAS RN: 1919-43-3
M. Wt: 261.5 g/mol
InChI Key: NGCRLFIYVFOUMZ-UHFFFAOYSA-N
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Description

2,3-Dichloroquinoxaline-6-carbonyl chloride, also known as 6-Quinoxalinecarbonyl chloride, is a chemical compound with the molecular formula C9H3Cl3N2O . It has a molecular weight of 261.49 .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloroquinoxaline-6-carbonyl chloride consists of 9 carbon atoms, 3 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

2,3-Dichloroquinoxaline reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one. It also reacts with cholest-5-en-3-one semicarbazone/thiosemicarbazone to form steroidal cholest-5-en-3-oxazolo and thiazoloquinoxaline .


Physical And Chemical Properties Analysis

The compound has a density of 1.631g/cm3, a melting point of 111-113 °C, and a boiling point of 144 °C at 0.05 Torr . It also has a flash point of 165.3ºC and a refractive index of 1.676 .

Scientific Research Applications

Synthesis Techniques

2,3-Dichloroquinoxaline derivatives are synthesized using various methods, enhancing the efficiency and yield of these compounds. For instance, a method involving N,N-dimethylformamide and thionylchloride yields high-purity 2,3-dichloroquinoxalines (Romer, 2009). Similarly, the reaction of 2,6-Dichloroquinoxaline with alcohols, thiols, and amines using Tri Ethyl Benzyl Ammonium Chloride leads to efficient synthesis of 2-substituted-6-Chloro-quinoxalines (Babu et al., 2020).

Antibacterial Applications

Several derivatives of 2,3-dichloroquinoxaline have shown promising antibacterial activities. For example, novel 2-(((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)-3-methylquinoxaline-1,4-dioxide analogues exhibited significant in vitro anti-tubercular activity (Srinivasarao et al., 2020). In another study, di-substituted sulfonylquinoxaline derivatives displayed good to moderate antimicrobial activity against various bacteria and fungi (Ammar et al., 2020).

Chemical Reactions and Derivatives

2,3-Dichloroquinoxaline reacts with different reagents to form a variety of derivatives with potential applications. For instance, its reaction with malononitrile and ethyl cyanoacetate yields 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives (Obafemi & Pfleiderer, 2004). Moreover, the compound, when treated with TMPLi (2,2,6,6-tetramethylpiperidyl), enables regioselective lithiation, leading to 5-functionalized 2,3-dichloroquinoxalines, useful in photoluminescence applications (Nafe et al., 2015).

properties

IUPAC Name

2,3-dichloroquinoxaline-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCRLFIYVFOUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062060
Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
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Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloroquinoxaline-6-carbonyl chloride

CAS RN

1919-43-3
Record name 2,3-Dichloro-6-quinoxalinecarbonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
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Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
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Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
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Record name 2,3-dichloroquinoxaline-6-carbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Torelli, I Domenichelli, A Pedrini, F Guagnini… - Synlett, 2018 - thieme-connect.com
While pH-driven interconversion of tetraquinoxaline cavitands (QxCav) from vase to kite conformation has been extensively studied both in solution and at interfaces, cavitands behavior …
Number of citations: 8 www.thieme-connect.com
M Torelli, F Terenziani, A Pedrini, F Guagnini… - …, 2020 - Wiley Online Library
The eligibility of tetraquinoxaline cavitands (QxCav) as molecular grippers relies on their unique conformational mobility between a closed (vase) and an open (kite) form, triggered in …
F Mota, P Gane, K Hampden-Smith, CK Allerston… - Bioorganic & Medicinal …, 2015 - Elsevier
Soluble guanylate cyclase (sGC) is a haem containing enzyme that regulates cardiovascular homeostasis and multiple mechanisms in the central and peripheral nervous system. …
Number of citations: 18 www.sciencedirect.com
FW Jones - Journal of Agricultural and Food Chemistry, 1983 - ACS Publications
,-Diethyl O-[4-[(2-hydroxyethyl) thio] phenyl] phosphorothionate derivatives that are capable of covalent bonding to wool were prepared and evaluated for insecticidal activity against the …
Number of citations: 1 pubs.acs.org
DR Waring - The Chemistry and Application of Dyes, 1990 - Springer
Although the term “cellulosic fibers” is frequently used, the type is massively dominated by cotton. Other fibers which have been embodied as cellulosic are viscose rayon, linen, …
Number of citations: 14 link.springer.com
YA Ammar, AG Al-Sehemi, AMS El-Sharief… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
This review describes the synthesis, reactivity, and the utility of 2,3-dichloroquinoxalines as synthetic intermediates for the synthesis of condensed heterocycles with pharmacological …
Number of citations: 10 www.tandfonline.com
DM Lewis - Handbook of textile and industrial dyeing, 2011 - Elsevier
Reactive dyes have proven to be one of the most successful classes of modern synthetic dyes. The reasons for this success lie in their shade versatility, their flexibility in application and …
Number of citations: 52 www.sciencedirect.com

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